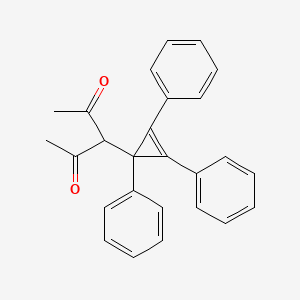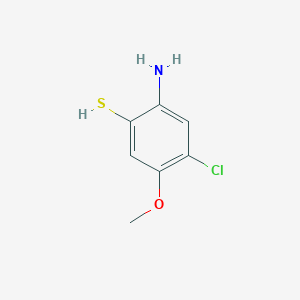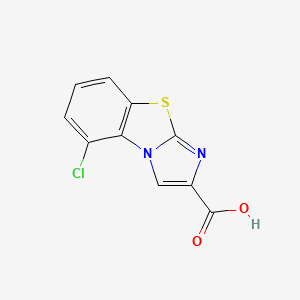
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure substituted with three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,2,3-triphenylcyclopropene with a diketone under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets. The cyclopropene ring and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: A related compound with a similar cyclopropene structure.
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile: Another similar compound with a nitrile group.
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclopropene ring with a diketone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.
特性
| 85572-27-6 | |
分子式 |
C26H22O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C26H22O2/c1-18(27)23(19(2)28)26(22-16-10-5-11-17-22)24(20-12-6-3-7-13-20)25(26)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
InChIキー |
VLAWKEFVLIAMRW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/no-structure.png)



![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)



